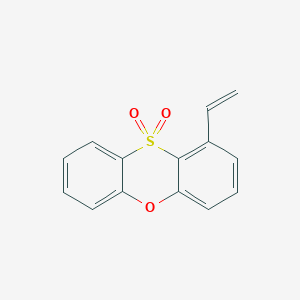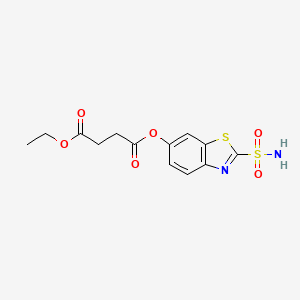
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is a complex organic compound with a unique structure that combines the properties of butanedioic acid, benzothiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester typically involves multiple steps, starting with the preparation of the benzothiazole ring, followed by the introduction of the sulfonamide group, and finally, the esterification with butanedioic acid. Common reagents used in these reactions include sulfuric acid, thionyl chloride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzothiazole derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, ethyl methyl ester
- 2-Butenoic acid, 3-amino-, ethyl ester
- Butanedioic acid, dimethyl ester
Uniqueness
Butanedioic acid, 2-(aminosulfonyl)-6-benzothiazolyl ethyl ester is unique due to the presence of the benzothiazole ring and the sulfonamide group, which confer distinct chemical and biological properties. These features make it more versatile and potentially more effective in various applications compared to similar compounds.
Properties
CAS No. |
137836-90-9 |
|---|---|
Molecular Formula |
C13H14N2O6S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-O-ethyl 4-O-(2-sulfamoyl-1,3-benzothiazol-6-yl) butanedioate |
InChI |
InChI=1S/C13H14N2O6S2/c1-2-20-11(16)5-6-12(17)21-8-3-4-9-10(7-8)22-13(15-9)23(14,18)19/h3-4,7H,2,5-6H2,1H3,(H2,14,18,19) |
InChI Key |
IVERUUNHUUMGOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


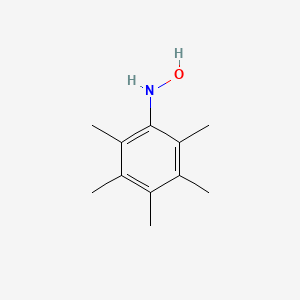
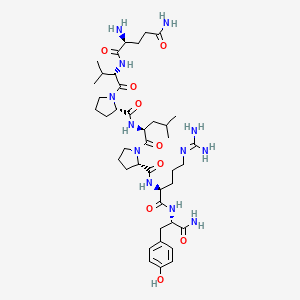

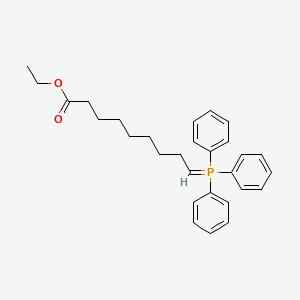
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
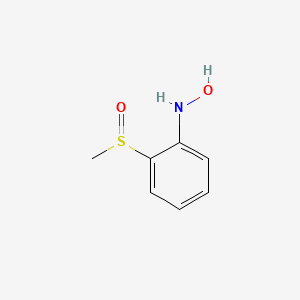
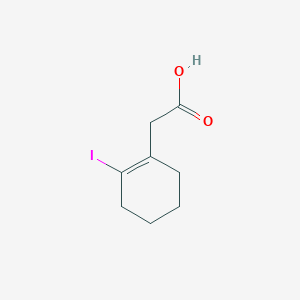
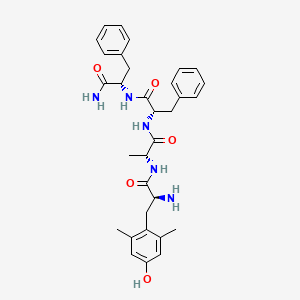
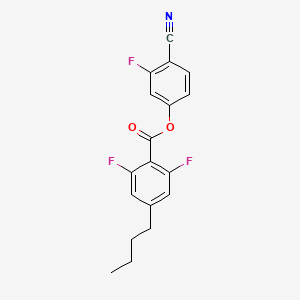
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
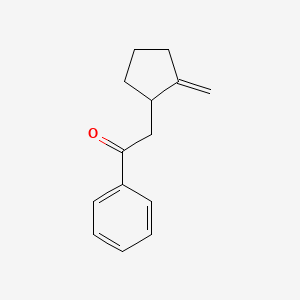
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
